molecular formula C18H19N5O2 B2383759 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-61-9

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2383759
CAS No.: 483993-61-9
M. Wt: 337.383
InChI Key: SXJRVFYPRKANQH-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylphenyl group, and a tetrazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methoxybenzaldehyde and 3-methylaniline. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

    Condensation Reaction: The initial step involves the condensation of 2-methoxybenzaldehyde with 3-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with sodium azide (NaN3) under acidic conditions to form the tetrazole ring.

    Amide Formation: Finally, the tetrazole-containing intermediate is reacted with a suitable acylating agent, such as propanoyl chloride, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The tetrazole ring can also play a role in binding to metal ions or proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-methoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both methoxy and tetrazole groups can influence its reactivity and binding affinity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-5-8-14(10-12)19-18(24)15(17-20-22-23-21-17)11-13-7-3-4-9-16(13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJRVFYPRKANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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